N-(2,5-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine
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Overview
Description
N-(2,5-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine is a synthetic organic compound that belongs to the class of pteridines. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This specific compound is characterized by the presence of a 2,5-dimethylphenyl group and a 4-ethylpiperazin-1-yl group attached to the pteridine core. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pteridine Core: The pteridine core can be synthesized through the condensation of appropriate pyrimidine and pyrazine derivatives under controlled conditions.
Introduction of the 2,5-dimethylphenyl Group: This step involves the selective substitution of a hydrogen atom on the pteridine ring with a 2,5-dimethylphenyl group, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the 4-ethylpiperazin-1-yl Group: The final step is the nucleophilic substitution reaction where the pteridine derivative reacts with 4-ethylpiperazine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific groups on the pteridine ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.
N-(2,5-dimethylphenyl)-2-(4-ethylpiperidin-1-yl)pteridin-4-amine: Similar structure but with a piperidine ring instead of a piperazine ring.
Uniqueness
N-(2,5-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine is unique due to the specific combination of the 2,5-dimethylphenyl group and the 4-ethylpiperazin-1-yl group attached to the pteridine core. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7/c1-4-26-9-11-27(12-10-26)20-24-18-17(21-7-8-22-18)19(25-20)23-16-13-14(2)5-6-15(16)3/h5-8,13H,4,9-12H2,1-3H3,(H,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEBGNZFKQAFLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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